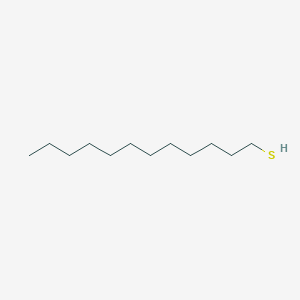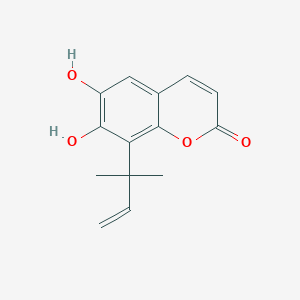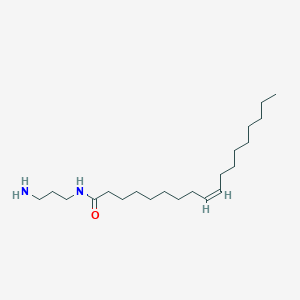![molecular formula C15H22N2O6S B093594 (2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 16947-86-7](/img/structure/B93594.png)
(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a useful research compound. Its molecular formula is C15H22N2O6S and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical and Biological Activities
The compound “(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid” falls within the broader category of N-sulfonylamino azinones, which have garnered attention for their significant biological activities. Research has established that these compounds exhibit a range of biological activities including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Specifically, a new generation of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones has shown promise for the treatment of neurological disorders such as epilepsy and schizophrenia, highlighting the potential medical applications of these compounds in addressing significant health challenges (Elgemeie, Azzam, & Elsayed, 2019).
Environmental Interactions and Degradation
The environmental behavior and degradation pathways of similar complex organic compounds, such as phenoxy herbicides, have been studied, providing insights into the sorption mechanisms and environmental fate of these substances. Understanding the sorption to soil and organic matter can inform the environmental risk assessments and management strategies for compounds with similar chemical structures (Werner, Garratt, & Pigott, 2012).
Bioaccumulation and Environmental Persistence
Research on perfluorinated acids, including carboxylates (PFCAs) and sulfonates (PFASs), which share some structural similarities with the compound of interest, suggests a need to understand the bioaccumulation potential and environmental persistence of these chemicals. This is critical for assessing the environmental impact and informing regulatory criteria for similar compounds (Conder, Hoke, de Wolf, Russell, & Buck, 2008).
Analytical Methods in Environmental and Food Analysis
The development and application of antibody-based analytical methods in environmental and food analysis provide a framework for detecting and quantifying similar complex organic compounds. This approach is essential for monitoring environmental pollutants and ensuring food safety, highlighting the importance of analytical techniques in managing compounds with potential environmental and health impacts (Fránek & Hruška, 2018).
Synthesis and Structural Studies
Studies focused on the synthesis, spectroscopic, and structural analysis of related sulfonated compounds provide valuable insights into their chemical properties and reactivity. Such research underpins the development of new chemicals with potential applications across various fields, including pharmaceuticals and materials science (Binkowska, 2015).
Propriétés
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6S/c1-10-5-7-11(8-6-10)24(21,22)17-12(13(18)19)9-16-14(20)23-15(2,3)4/h5-8,12,17H,9H2,1-4H3,(H,16,20)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGVRMMCUXPRFO-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CNC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373183 |
Source


|
| Record name | 3-[(tert-Butoxycarbonyl)amino]-N-(4-methylbenzene-1-sulfonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
CAS RN |
16947-86-7 |
Source


|
| Record name | 3-[(tert-Butoxycarbonyl)amino]-N-(4-methylbenzene-1-sulfonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo[1,1'-biphenyl]-2-ol](/img/structure/B93515.png)





![N-[3-(Diethylamino)-4-methoxyphenyl]acetamide](/img/structure/B93530.png)
![Benzo[h]phenaleno[1,9-bc]acridine](/img/structure/B93532.png)


